molecular formula C12H21N3O3S B1604630 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide CAS No. 95611-10-2

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide

Cat. No.: B1604630
CAS No.: 95611-10-2
M. Wt: 287.38 g/mol
InChI Key: UYBGABATOCWMIE-QXEWZRGKSA-N
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Description

This compound belongs to a class of biotinylated derivatives, characterized by a thienoimidazolone core fused with a pentanamide side chain. The stereochemistry (3aS,4S,6aR) is critical for its structural stability and biological interactions . The N-(2-hydroxyethyl) substituent distinguishes it from other analogs, influencing solubility and binding affinity.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c16-6-5-13-10(17)4-2-1-3-9-11-8(7-19-9)14-12(18)15-11/h8-9,11,16H,1-7H2,(H,13,17)(H2,14,15,18)/t8-,9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBGABATOCWMIE-QXEWZRGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCO)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914909
Record name N-(2-Hydroxyethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95611-10-2
Record name 2-(Biotinylamido)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095611102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide is a complex organic molecule notable for its unique thieno[3,4-d]imidazole core structure. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C₁₀H₁₆N₂O₃S
  • Molecular Weight : 244.31 g/mol
  • CAS Number : 58-85-5
  • Purity : ≥98% .

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The thieno[3,4-d]imidazole moiety is known to exhibit significant pharmacological properties including antimicrobial and anticancer activities. The exact mechanism of action remains under investigation but is believed to involve modulation of key enzymatic pathways and receptor interactions.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-d]imidazole compounds possess notable antimicrobial properties. For instance:

  • Case Study : A derivative similar to the compound showed effectiveness against a range of bacterial strains including E. coli and Staphylococcus aureus .
  • Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

Studies have suggested that the compound may exhibit anticancer effects:

  • Case Study : In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Mechanism : This activity is thought to be mediated through the activation of caspase pathways and modulation of cell cycle regulators.

Comparative Analysis with Related Compounds

The biological activity of 5-[(3aS,4S,6aR)-2-oxo...pentanamide can be compared with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acidLacks the butanoic acid moietyAntimicrobial
N-(2-Aminoethyl)-5-(thieno[3,4-d]imidazolyl)butanoic acidContains an aminoethyl groupAnticancer
6-(5-(thieno[3,4-d]imidazolyl)pentanamido)hexanoic acidSimilar amide structurePotentially neuroprotective

This table illustrates how variations in structure can influence the biological activity of related compounds.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Thieno[3,4-d]imidazole Core : Cyclization reactions using suitable precursors.
  • Functional Group Modifications : Various reactions such as esterification or amide formation to enhance biological activity .

Future Directions in Research

Further studies are needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future research include:

  • In vivo Studies : Assessing the efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological outcomes.

Scientific Research Applications

The biological activity of this compound is noteworthy due to its structural characteristics. Compounds with similar thienoimidazole frameworks have been reported to exhibit a range of pharmacological properties:

  • Antimicrobial Properties : Some derivatives show efficacy against various bacterial strains.
  • Anticancer Activity : The compound has potential as an inhibitor of specific enzymes involved in cancer progression. Research indicates that thienoimidazole derivatives can inhibit pathways related to inflammation and tumor growth .
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory responses in biological systems.

Potential Therapeutic Applications

Given its diverse biological activities, this compound may find applications in several therapeutic areas:

  • Cancer Therapy : Research is ongoing to evaluate its effectiveness as a chemotherapeutic agent targeting specific cancer-related pathways.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in developing treatments for bacterial infections.
  • Inflammatory Disorders : The anti-inflammatory effects may be harnessed for conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

Recent studies focusing on the biological activity of thienoimidazole derivatives have yielded promising results:

  • Study on Anticancer Activity : A study demonstrated that thienoimidazole compounds could inhibit cancer cell proliferation through specific enzyme inhibition pathways.
  • Research on Antimicrobial Effects : Another study revealed that derivatives showed significant activity against resistant bacterial strains.

These findings underscore the potential applications of 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide in therapeutic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a common core with multiple derivatives, differing in substituents at the pentanamide nitrogen. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight Solubility (25°C) Key Applications/Findings References
Target Compound (N-(2-hydroxyethyl)) 2-Hydroxyethyl C₁₂H₂₂N₄O₃S 286.39* Not reported Presumed applications in targeted drug delivery due to hydroxyl group’s polarity.
N-(2-Aminoethyl) variant 2-Aminoethyl C₁₂H₂₂N₄O₂S 286.39 0.6 g/L Used in biotin-avidin binding studies; low solubility limits in vivo use.
N-(2-(Pyridin-2-yldisulfanyl)ethyl) derivative Pyridinyldisulfanyl-ethyl C₁₇H₂₅N₅O₂S₃ 412.59 Not reported Disulfide linker enables reversible conjugation in prodrug design.
N-(Propargyl) variant Propargyl C₁₃H₁₉N₃O₂S 281.37 Not reported Click chemistry applications; terminal alkyne enables bioorthogonal tagging.
N-(2-(4-Iodophenoxy)ethyl) analog 4-Iodophenoxyethyl C₁₈H₂₄IN₃O₃S 489.38 Not reported Radiolabeling potential for imaging; iodine enhances pharmacokinetic stability.
Biotinylated fumagillin derivative (N-(3-aminopropyl)-polyether linker) Polyether-linked biotin Complex >800 Not reported Targets methionine aminopeptidase 2 in antiparasitic and anticancer therapies.

Notes:

  • *Molecular weight inferred from analogous structures (e.g., N-(2-aminoethyl) variant ).
  • Solubility data for the hydroxyethyl variant is absent but predicted to exceed the aminoethyl analog due to increased polarity.

Preparation Methods

Key Synthetic Steps

The preparation generally involves:

  • Construction of the hexahydrothieno[3,4-d]imidazole ring system with correct stereochemistry.
  • Formation of the pentanamide linker.
  • Introduction of the N-(2-hydroxyethyl) substituent on the amide nitrogen.

The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent to preserve stereochemistry and functional group integrity.

Starting Materials and Intermediates

  • Biotin or biotin derivatives serve as the core starting material due to the presence of the bicyclic ring system.
  • 2-Hydroxyethylamine or ethanolamine is typically used to introduce the hydroxyethyl group on the amide nitrogen.
  • Pentanoic acid or its activated derivatives (e.g., pentanoyl chloride or pentanoyl anhydride) are used to form the pentanamide linkage.

Detailed Preparation Methods

Formation of the Thienoimidazole Core

The hexahydrothieno[3,4-d]imidazole ring is synthesized by cyclization reactions involving cysteine derivatives and appropriate imidazole precursors under mild conditions to maintain stereochemistry. The stereocenters are established during this step using chiral starting materials or chiral catalysts.

Amide Bond Formation

The pentanamide linkage is typically formed by coupling the carboxylic acid derivative of the pentanoic acid with the amine group of the thienoimidazole intermediate or vice versa. Common coupling agents include carbodiimides (e.g., EDC, DCC) or activated esters to facilitate amide bond formation under mild, neutral to slightly basic pH conditions.

Purification and Characterization

The final compound is purified using chromatographic techniques such as HPLC or recrystallization. It is isolated as a white to off-white crystalline solid with high purity (≥95%) and stored at 2–8°C to maintain stability.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature pH Notes
Thienoimidazole ring synthesis Cysteine derivatives, imidazole precursors Mild (room temp to 40°C) Neutral to slightly acidic Stereochemistry control critical
Amide bond formation Pentanoic acid derivative, coupling agents (EDC/DCC) 0–25°C Neutral to slightly basic Avoid racemization
N-(2-Hydroxyethyl) substitution 2-Hydroxyethylamine or ethanolamine 0–25°C Neutral Preserve hydroxy group integrity
Purification HPLC, recrystallization Ambient High purity required (>95%)

Research Findings and Optimization

  • Studies emphasize the importance of mild reaction conditions to prevent epimerization at chiral centers and degradation of sensitive groups.
  • The use of coupling agents like EDC in aqueous or mixed solvent systems enhances yield and purity of the amide bond formation step.
  • Hydroxyethyl substitution is optimized by controlling stoichiometry and reaction time to minimize side products.
  • Stability studies show that storage at refrigerated temperatures (2–8°C) preserves compound integrity over extended periods.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Materials Critical Parameters Outcome/Notes
Thienoimidazole core synthesis Cysteine derivatives, imidazole precursors Mild temp, stereochemical control Formation of bicyclic core with correct stereochemistry
Pentanamide bond formation Pentanoic acid derivatives, EDC/DCC Neutral to basic pH, low temp Efficient amide bond formation with minimal racemization
Hydroxyethyl group introduction 2-Hydroxyethylamine Neutral pH, controlled temp Successful N-substitution preserving hydroxy functionality
Purification Chromatography, recrystallization Ambient to low temp High purity (>95%), crystalline solid

Q & A

Q. What are the key physicochemical properties of this compound critical for experimental design?

The compound exhibits specific properties that influence its handling and application in research:

PropertyValueReference
Melting Point172–174°C
Solubility (25°C)0.6 g/L (very slightly soluble)
LogP (Partition Coeff.)0.663
Density1.189 ± 0.06 g/cm³
Molecular Weight286.39 g/mol

Methodological Insight : Solubility challenges in aqueous systems may necessitate the use of co-solvents (e.g., DMSO or ethanol) or sonication for dissolution in biological assays. Stability studies should prioritize storage in inert atmospheres and low temperatures (-20°C) to prevent degradation .

Q. What synthetic routes are commonly employed for this compound, and what are critical optimization steps?

The compound is typically synthesized via biotinylation of primary amines. Key steps include:

  • Acylation : Reacting D-biotin with thionyl chloride to form the activated pentanoyl chloride intermediate .
  • Coupling : Combining the intermediate with N-(2-hydroxyethyl)amine derivatives in anhydrous THF, using triethylamine (TEA) as a base .
  • Purification : Silica gel column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization from toluene to isolate the product .

Q. Critical Considerations :

  • Moisture-sensitive reactions require strict anhydrous conditions.
  • Yield optimization may involve adjusting stoichiometric ratios (e.g., 1.2:1 amine:acyl chloride) .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • NMR Spectroscopy : Use ¹H (400 MHz) and ¹³C (101 MHz) NMR to confirm stereochemistry and functional groups. Residual solvent peaks (e.g., DMSO-d⁶) serve as internal references .
  • High-Resolution Mass Spectrometry (HRMS) : ESI mode confirms molecular weight (e.g., 286.39 g/mol) .
  • HPLC Purity Analysis : Utilize a Waters UPLC system with a C18 column, 0.6 mL/min flow rate, and H₂O/CH₃CN gradient (0.1% TFA additive). Monitor UV absorbance at 220 nm for >95% purity .

Advanced Research Questions

Q. How can researchers mitigate low solubility challenges in biological assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound before dilution in aqueous buffers .
  • Surfactant Addition : Non-ionic surfactants (e.g., Tween-20) may enhance solubility in cell culture media .
  • Pro-drug Strategies : Modify the hydroxyethyl group to improve hydrophilicity (e.g., PEGylation) .

Data Contradiction Note : While solubility is consistently reported as low (~0.6 g/L), variations may arise from temperature or solvent polarity. Always validate under experimental conditions .

Q. What strategies resolve discrepancies in synthetic yields during scale-up?

  • Byproduct Minimization : Optimize reaction time (e.g., 12–24 hr for coupling) and monitor via TLC (Rf = 0.5 in CH₂Cl₂/MeOH 9:1) .
  • Purification Refinement : Replace column chromatography with preparative HPLC for higher-purity batches (>99%) .
  • Process Analytics : Use in-line FTIR or Raman spectroscopy to track reaction progression in real-time .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to biotin-dependent enzymes (e.g., carboxylases). The thienoimidazole core may engage in hydrogen bonding with active-site residues .
  • MD Simulations : GROMACS simulations (AMBER force field) can assess stability in aqueous environments, correlating with experimental solubility data .
  • QSAR Modeling : Correlate logP (0.663) with membrane permeability for bioavailability predictions .

Q. What are the safety and handling protocols for this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and dissolution .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in amber vials under argon at -20°C to prevent oxidation and hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide
Reactant of Route 2
Reactant of Route 2
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide

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